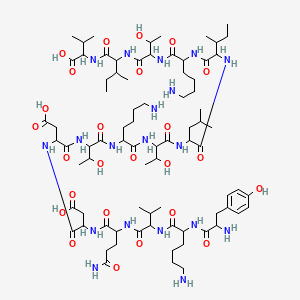
Tyr-Leptin (26-39) (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyr-Leptin (26-39) (human) is a peptide fragment derived from the hormone leptin, which is secreted by adipocytes (fat cells). Leptin plays a crucial role in regulating energy balance by inhibiting hunger, which in turn diminishes fat storage in adipocytes. The specific fragment Tyr-Leptin (26-39) consists of the amino acid sequence Tyr-Lys-Val-Gln-Asp-Asp-Thr-Lys-Thr-Leu-Ile-Lys-Thr-Ile-Val .
准备方法
Synthetic Routes and Reaction Conditions
Tyr-Leptin (26-39) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Coupling: The amino acids are coupled using activating agents like HBTU or DIC.
Deprotection: The protecting groups are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Tyr-Leptin (26-39) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure high purity .
化学反应分析
Types of Reactions
Tyr-Leptin (26-39) (human) can undergo various chemical reactions, including:
Oxidation: This can occur at the tyrosine residue.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific amino acid derivatives and coupling agents.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine .
科学研究应用
Tyr-Leptin (26-39) (human) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in energy balance and appetite regulation.
Medicine: Explored for potential therapeutic applications in obesity and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
作用机制
Tyr-Leptin (26-39) (human) exerts its effects by binding to leptin receptors, which are part of the cytokine receptor family. This binding activates several signaling pathways, including the JAK-STAT pathway, which is crucial for the regulation of energy balance and metabolism. The peptide fragment specifically interacts with the extracellular domain of the leptin receptor, influencing downstream signaling events .
相似化合物的比较
Similar Compounds
Leptin (full-length): The complete hormone with broader biological activity.
Leptin (22-56): Another fragment with different biological properties.
Leptin (116-130): A fragment involved in different signaling pathways
Uniqueness
Tyr-Leptin (26-39) (human) is unique due to its specific sequence and the particular biological activities it mediates. Unlike the full-length leptin, this fragment can be used to study specific aspects of leptin signaling without the broader effects of the entire hormone .
属性
分子式 |
C80H137N19O25 |
|---|---|
分子量 |
1765.1 g/mol |
IUPAC 名称 |
2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C80H137N19O25/c1-14-41(9)61(75(118)87-50(23-17-20-32-82)69(112)98-65(45(13)102)79(122)96-62(42(10)15-2)76(119)94-60(40(7)8)80(123)124)95-72(115)53(34-38(3)4)92-78(121)64(44(12)101)97-70(113)51(24-18-21-33-83)88-77(120)63(43(11)100)99-73(116)55(37-58(107)108)91-71(114)54(36-57(105)106)90-67(110)52(29-30-56(85)104)89-74(117)59(39(5)6)93-68(111)49(22-16-19-31-81)86-66(109)48(84)35-46-25-27-47(103)28-26-46/h25-28,38-45,48-55,59-65,100-103H,14-24,29-37,81-84H2,1-13H3,(H2,85,104)(H,86,109)(H,87,118)(H,88,120)(H,89,117)(H,90,110)(H,91,114)(H,92,121)(H,93,111)(H,94,119)(H,95,115)(H,96,122)(H,97,113)(H,98,112)(H,99,116)(H,105,106)(H,107,108)(H,123,124) |
InChI 键 |
JTAITXGNAVUJIG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


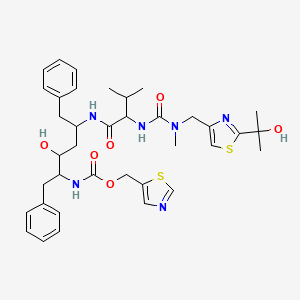
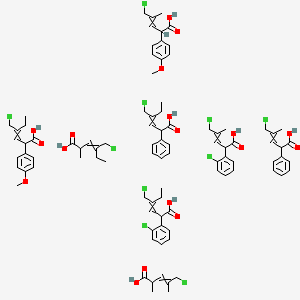
![[17-Acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 3,4-dimethylpent-2-enoate](/img/structure/B13392167.png)
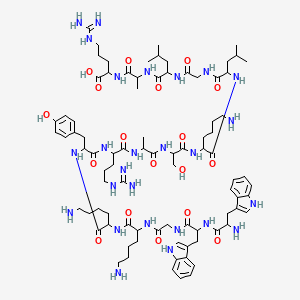
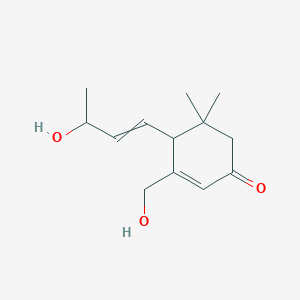

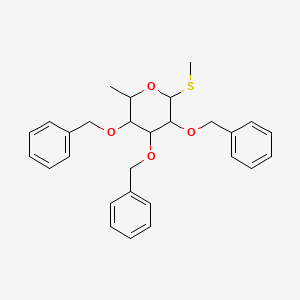
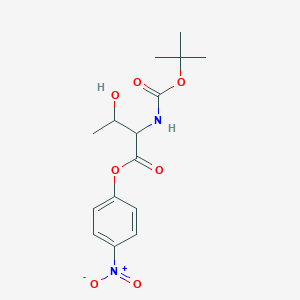
![6a-methyl-2,4a,5,6,8,9,9a,9b-octahydro-1H-cyclopenta[f]chromene-3,7-dione](/img/structure/B13392198.png)

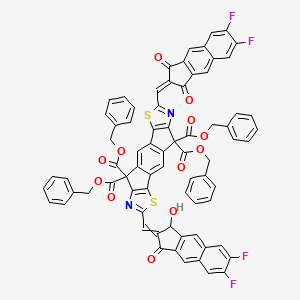
![(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid](/img/structure/B13392221.png)

![2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392228.png)
